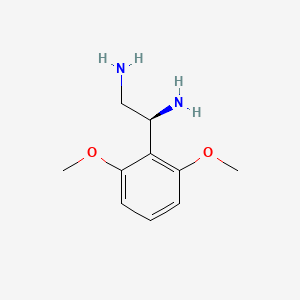

(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

(1S)-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2O2/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5,7H,6,11-12H2,1-2H3/t7-/m1/s1 |

InChI Key |

OEFZNWLHWVRJJG-SSDOTTSWSA-N |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)[C@@H](CN)N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

A common and effective approach to synthesize (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine involves reductive amination of the corresponding 2,6-dimethoxyphenyl-substituted aldehyde with a suitable diamine or ammonia source, followed by reduction using hydride reagents.

- Starting Materials: 2,6-dimethoxybenzaldehyde and ethylenediamine or ammonia derivatives.

- Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

- Solvents: Commonly used solvents include methanol, ethanol, or acetonitrile.

- Reaction Conditions: Temperatures typically range from 0 °C to reflux temperature depending on the reducing agent; reaction times vary from a few hours to overnight.

Detailed Preparation Method from Patent Literature

Though direct literature on this compound is limited, related compounds such as 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane have been synthesized with detailed protocols that can be adapted or provide insight.

Example Preparation of Related Dimethoxyphenyl Derivatives

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | React 2,6-dimethoxyphenol with triethylene glycol in acetonitrile with dicyclohexylcarbodiimide (DCC) | Stir at 20-30 °C, then heat at 85-95 °C for 48-60 h | Formation of intermediate ester/ether linkage |

| 2 | Filter solids, remove acetonitrile under reduced pressure | Normal pressure evaporation | Obtain orange turbid liquid intermediate |

| 3 | Extract with dichloromethane, wash with 1M NaOH and saturated NaCl, dry with MgSO4 | Multiple washes at room temperature | Purified organic phase |

| 4 | Evaporate solvent, add diethyl ether, heat to 30-35 °C, filter, cool to -15 °C for crystallization | Cooling for 3-48 h | White powder of target compound with 79-84% yield, purity ~98% |

This method emphasizes the importance of solvent choice, temperature control, and purification steps to maximize yield and purity.

Research Findings and Optimization Parameters

Reaction Molar Ratios and Yields

| Reagents | Molar Ratio | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|

| Triethylene glycol : 2,6-dimethoxyphenol : DCC | 1 : 2.2 : 2.4 | 79.44 - 84.28 | 98.35 - 98.41 | 59 - 60 |

These data indicate optimized molar ratios and reaction times (40-60 h) are critical for high yield and purity in related syntheses.

Solvent and Temperature Effects

- Acetonitrile is preferred for initial coupling due to its polarity and ability to dissolve reactants.

- Post-reaction workup with dichloromethane and sodium hydroxide washes efficiently removes impurities.

- Crystallization at low temperatures (-15 °C) enhances purity and recovery.

Alternative Synthetic Routes

Direct Amination of Halogenated Precursors

Starting from 2,6-dimethoxyphenyl halides (e.g., bromides), nucleophilic substitution with ammonia or diamines under controlled conditions can yield the target diamine, though this route requires careful control to avoid side reactions.

Catalytic Hydrogenation of Nitro Precursors

Reduction of 2,6-dimethoxyphenyl nitro compounds to amines followed by further functionalization is another pathway, often used when direct amination is challenging.

Summary Table: Preparation Methods Comparison

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | 2,6-Dimethoxybenzaldehyde + diamine | NaBH4, LiAlH4 | Mild to moderate temp, various solvents | High selectivity, stereocontrol possible | Requires chiral catalysts for enantiopurity |

| Coupling via DCC | 2,6-Dimethoxyphenol + triethylene glycol | Dicyclohexylcarbodiimide | 20-95 °C, long reaction time | High purity, good yield | Long reaction time, multiple purification steps |

| Nucleophilic Substitution | 2,6-Dimethoxyphenyl halide + ammonia | Base, solvent | Elevated temp | Direct route | Potential side reactions, lower selectivity |

| Catalytic Hydrogenation | Nitro derivative | H2, Pd/C or other catalyst | Mild temp, pressure | Efficient reduction | Requires precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can further reduce the amine groups to form secondary or tertiary amines.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Methoxy Substitutions

(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride

- Structure : Two 4-methoxyphenyl groups on a chiral ethane-1,2-diamine core.

- Properties : White crystalline solid, higher molecular weight (C₁₆H₂₀N₂O₂·2HCl) due to dihydrochloride salt formation. The 4-methoxy groups reduce steric hindrance compared to 2,6-dimethoxy substitution, enhancing solubility in polar solvents.

- Applications : Used in asymmetric catalysis and chiral ligand synthesis .

- N-(3,5-Dimethoxyphenyl)-N'-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine Structure: Combines 3,5-dimethoxy phenyl, isopropyl, and quinoxaline moieties. Properties: Higher lipophilicity due to quinoxaline and pyrazole groups. Exhibits anticancer activity via kinase inhibition. Applications: Patent-protected for cancer therapy, highlighting the role of methoxy groups in enhancing target selectivity .

Key Differences in Functional Groups and Bioactivity

- 2,6-Dimethoxy vs. 4-Methoxy Substitution :

- Quinoxaline vs. Benzylidene Derivatives: Quinoxaline-containing analogs (e.g., in ) show marked anticancer activity due to intercalation and kinase inhibition, whereas benzylidene derivatives (e.g., N1,N2-bis(substituted-benzyl)ethane-1,2-diamines) are primarily intermediates in ligand synthesis .

Biological Activity

(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is a chiral organic compound that has garnered attention for its potential biological activities. Characterized by a 2,6-dimethoxyphenyl group linked to an ethane-1,2-diamine backbone, this compound exhibits unique properties that could be harnessed in various therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16N2O2

- Molecular Weight : 196.25 g/mol

- Structure : The compound features two amine groups which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism is crucial for its potential applications in drug development targeting various diseases.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways essential for normal physiological functions.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in the field of infectious diseases.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.

Neuropharmacological Effects

Given its structural similarity to other psychoactive compounds, this compound may influence neurotransmitter systems. Initial findings suggest it could affect serotonin and dopamine pathways, indicating potential applications in treating neurodegenerative disorders.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.